molecular formula C18H13F3N2O4 B2982906 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888453-44-9

3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2982906
CAS No.: 888453-44-9
M. Wt: 378.307
InChI Key: YHQYJTRGQRQHPW-UHFFFAOYSA-N
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Description

3-Acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic small molecule based on a benzofuran-2-carboxamide scaffold, a structure noted for its potential in medicinal chemistry research . Compounds within this benzofuran class have been investigated as modulators of various biological pathways, including the integrated stress response (ISR) pathway , and have shown promise as inhibitors in virological studies, such as against the hepatitis C virus (HCV) . The structure features a benzofuran core substituted with an acetamido group at the 3-position and a carboxamide linkage to a 4-(trifluoromethoxy)phenyl ring. The trifluoromethoxy group is a common motif in drug discovery due to its electron-withdrawing properties and potential to enhance metabolic stability. This product is intended for research applications, including but not limited to, use as a standard in analytical studies, a building block in organic synthesis, or a lead compound in the exploration of new therapeutic targets. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the available safety data sheets prior to use.

Properties

IUPAC Name

3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c1-10(24)22-15-13-4-2-3-5-14(13)26-16(15)17(25)23-11-6-8-12(9-7-11)27-18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQYJTRGQRQHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H14F3N1O3\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_3

The biological activity of this compound primarily revolves around its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown to interact with the MmpL3 transporter, which is crucial for the survival of mycobacteria, suggesting a potential role in antimycobacterial therapy .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications to the benzofuran structure can enhance potency. For example, compounds targeting MmpL3 have shown MIC values as low as 0.125 µg/mL against Mycobacterium tuberculosis .

Cytotoxicity and Selectivity

A study evaluated the cytotoxic effects of this compound on human cell lines. Results indicated that while the compound exhibits some cytotoxicity, it retains selectivity towards bacterial cells over human cells, making it a promising candidate for further development .

Case Studies

Case Study 1: Antimycobacterial Activity
In a comparative study, this compound was tested against standard antimycobacterial agents. Results showed comparable efficacy to established drugs, highlighting its potential as a novel therapeutic agent .

Case Study 2: Toxicological Assessment
A toxicological assessment conducted in murine models revealed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted during repeated dosing regimens, supporting its potential for clinical use .

Research Findings Summary

Study Findings Reference
Antimicrobial ActivityMIC values as low as 0.125 µg/mL against M. tuberculosis
CytotoxicitySelective towards bacterial cells; moderate cytotoxicity on human cells
Toxicological AssessmentFavorable safety profile in murine models

Comparison with Similar Compounds

Compound A : 5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide

  • Key Features :
    • Substituents : Ethoxy group at the 5-position, phenyl at the 2-position, and N-methylacetamido on the para-substituted phenyl.
    • Molecular Formula : C₂₆H₂₄N₂O₄.
  • Comparison: The ethoxy group may enhance solubility compared to the trifluoromethoxy group in the target compound.

Compound B : 3-(2-([1,1'-Biphenyl]-4-yl)Acetamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide

  • Key Features :
    • Substituents : Biphenyl-acetamido at the 3-position and 3-fluorophenyl on the carboxamide.
    • Molecular Formula : C₂₉H₂₁FN₂O₃; Molecular Weight : 464.5 g/mol.
  • Fluorine at the meta position on the phenyl ring may enhance electronegativity and metabolic stability compared to trifluoromethoxy.

Compound C : Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)

  • Key Features :
    • Substituents : Isopropoxy phenyl and trifluoromethyl benzamide.
    • Use : Fungicide targeting succinate dehydrogenase.
  • The isopropoxy group may confer different steric and electronic properties compared to trifluoromethoxy.

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Notes
Target Compound Benzofuran 3-Acetamido, N-[4-(trifluoromethoxy)phenyl] Not provided Not provided High lipophilicity; potential kinase inhibition
Compound A Benzofuran 5-Ethoxy, 2-phenyl, N-[4-(N-methylacetamido)phenyl] C₂₆H₂₄N₂O₄ 428.5 (calc.) Enhanced solubility; reduced H-bonding capacity
Compound B Benzofuran 3-(Biphenyl-acetamido), N-(3-fluorophenyl) C₂₉H₂₁FN₂O₃ 464.5 Steric bulk improves hydrophobic interactions
Flutolanil Benzamide N-(3-isopropoxyphenyl), 2-(trifluoromethyl) C₁₇H₁₅F₃NO₂ 328.3 Fungicidal activity via SDH inhibition

Research Findings and Trends

  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound offers greater electron-withdrawing effects and stability compared to trifluoromethyl, as seen in flutolanil .
  • Positional Effects : Substituents at the 3-position of benzofuran (e.g., acetamido in the target compound vs. biphenyl-acetamido in Compound B) significantly alter steric and electronic profiles, impacting target selectivity .
  • Bioactivity Gaps : While flutolanil has documented pesticidal use, benzofuran carboxamides like the target compound require further empirical studies to elucidate specific biological targets .

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